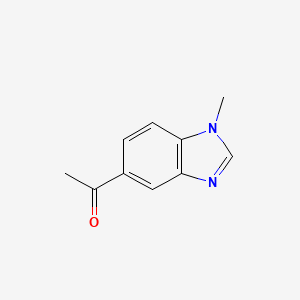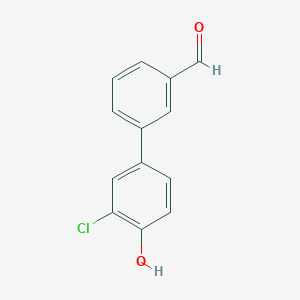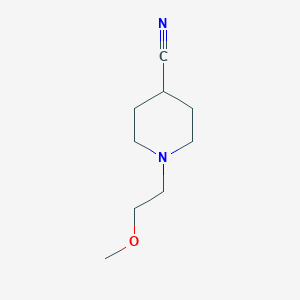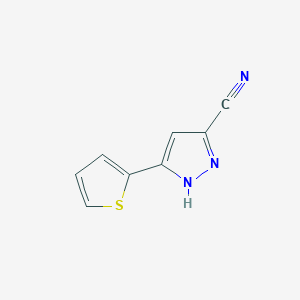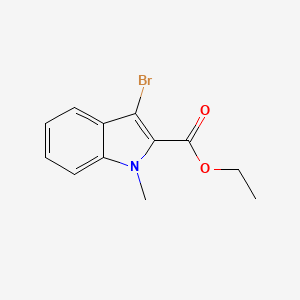
3-bromo-1-metil-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
“Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many researchers . Various classical and advanced synthesis methods for indoles have been reported . For instance, one method involves the use of 1-Methyl-2-phenylindole and N-bromosuccinimide .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los indoles son sistemas heterocíclicos importantes en productos naturales y fármacos . Juegan un papel crucial en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .
Potencial Biológico de los Derivados de Indol
Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa . Esto ha creado interés entre los investigadores para sintetizar una variedad de derivados de indol .
Reactante para la Síntesis Total de Dibromophakellin y Análogos
El 3-bromo-1-metil-1H-indol-2-carboxilato de etilo se puede utilizar como reactante para la síntesis total de dibromophakellin y sus análogos .
Reactante para la Síntesis de Alcaloide Pirrolizidínico
Este compuesto también se puede utilizar como reactante para la síntesis del alcaloide pirrolizidínico .
Preparación Estereoselectiva de Análogos de Renieramicina G
Se puede utilizar en la preparación estereoselectiva de análogos de renieramicina G .
Preparación de Antagonistas del Receptor CRTH2
Este compuesto se puede utilizar como reactante para la preparación de antagonistas del receptor CRTH2 .
Preparación de Inhibidores de la Indolamina 2,3-dioxigenasa (IDO)
Se puede utilizar como reactante para la preparación de inhibidores de la indolamina 2,3-dioxigenasa (IDO) .
Propiedades Anticancerígenas
Se ha identificado al 3-bromo-1-etil-1H-indol como un potente agente anticancerígeno . Ha demostrado propiedades biológicas novedosas, incluidas actividades antioxidantes, antimicrobianas y anticancerígenas .
Mecanismo De Acción
Target of Action
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders .
Mode of Action
The interaction of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate affects various biochemical pathways due to its broad-spectrum biological activities . For example, it has been reported to show inhibitory activity against influenza A , indicating that it may affect the viral replication pathway.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate’s action are diverse due to its broad-spectrum biological activities . For instance, it has been reported to demonstrate substantial selective cytotoxicity towards cancer cell lines .
Action Environment
The action, efficacy, and stability of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, as indicated by a synthesis reaction involving a similar indole derivative . Additionally, personal contact with the substance should be controlled using protective equipment, indicating that it may be sensitive to exposure to the environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in laboratory experiments include its low cost, its availability, and its versatility. Additionally, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is relatively easy to synthesize and is relatively stable in a variety of conditions. The main limitation of using ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in laboratory experiments is the potential for the formation of byproducts, which can interfere with the desired reaction.
Direcciones Futuras
For the use of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate include the development of new drugs and therapeutic agents, the development of new catalysts and reagents, the development of new methods for the synthesis of complex molecules, and the study of the mechanism of action of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate. Additionally, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate could be used in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of protein-protein interactions. Finally, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate could be used in the study of drug delivery systems and the development of new drugs.
Propiedades
IUPAC Name |
ethyl 3-bromo-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXAKECCOMBDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653895 | |
| Record name | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521276-41-5 | |
| Record name | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






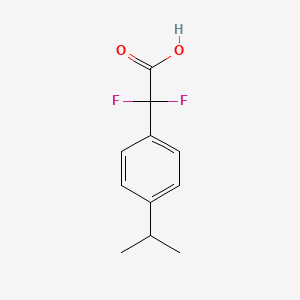
![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)
![{4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine](/img/structure/B1388005.png)
![4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1388006.png)
![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)
